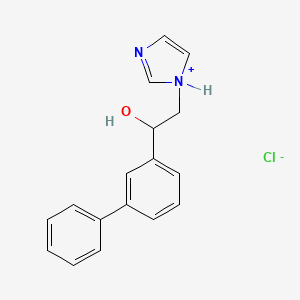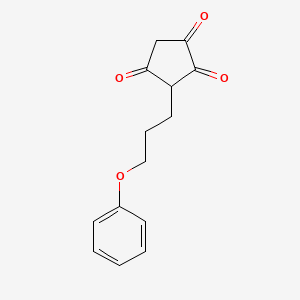
3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione is an organic compound characterized by a cyclopentane ring substituted with a phenoxypropyl group and three ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione typically involves the reaction of cyclopentane-1,2,4-trione with 3-phenoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is displaced by the cyclopentane-1,2,4-trione anion, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenoxypropyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane-1,2,3-trione
- Cyclopentane-1,2,4-trione
- Phenoxypropyl derivatives
Uniqueness
3-(3-Phenoxypropyl)cyclopentane-1,2,4-trione is unique due to the presence of both the phenoxypropyl group and the cyclopentane-1,2,4-trione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65851-22-1 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(3-phenoxypropyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C14H14O4/c15-12-9-13(16)14(17)11(12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
VPECRHUEQJORKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)C1=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


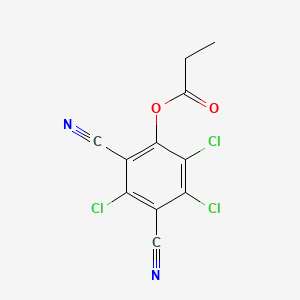
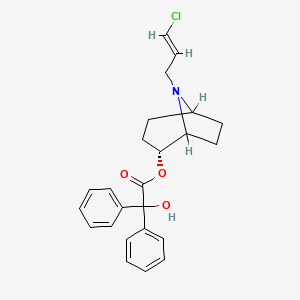
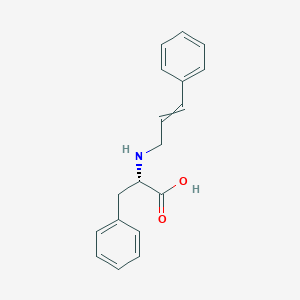
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

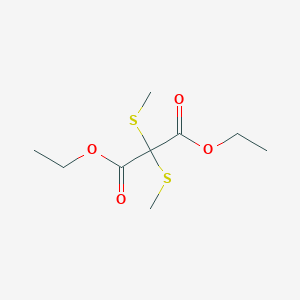
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)


![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
